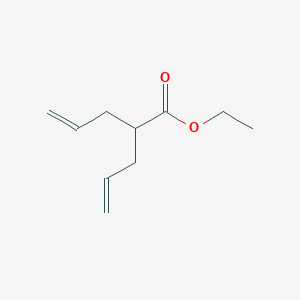
Ethyl 2-allylpent-4-enoate
Overview
Description
Ethyl 2-allylpent-4-enoate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol. . This compound is characterized by its ester functional group and the presence of both allyl and pentenoate moieties, making it a versatile intermediate in organic chemistry.
Biochemical Analysis
Biochemical Properties
Ethyl 2-allylpent-4-enoate is involved in various biochemical reactions. It is synthesized from dimethyl 2,2-diallylmalonate through a series of reactions involving sodium methoxide, dimethyl malonate, and 8-bromooct-1-ene
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented in the literature. It is known that the compound is toxic to rats at high doses .
Metabolic Pathways
This compound is involved in the synthesis of other biochemical compounds, suggesting that it is part of various metabolic pathways. The compound likely interacts with various enzymes and cofactors during these reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-allylpent-4-enoate can be synthesized through the esterification of 2-allylpent-4-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is followed by purification through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as fractional distillation and chromatography ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-allylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, halides
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Ethyl 2-allylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.
Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-allylpent-4-enoate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol.
Oxidative Metabolism: The allyl group can undergo oxidation to form epoxides, which can further react to form diols or other oxidized products.
Nucleophilic Attack: The ester group is susceptible to nucleophilic attack, leading to substitution reactions that form new carbon-heteroatom bonds.
Comparison with Similar Compounds
Ethyl 2-allylpent-4-enoate can be compared with other similar compounds, such as:
2-Allylpent-4-enoic acid: This compound is the acid precursor of this compound and shares similar reactivity but lacks the ester functional group.
Ethyl 2-acetylpent-4-enoate: This compound has an acetyl group instead of an allyl group, leading to different reactivity and applications.
Ethyl allylmalonate: This compound contains two ester groups and an allyl group, making it a versatile intermediate in organic synthesis.
This compound is unique due to its combination of allyl and ester functionalities, which provide a wide range of reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-prop-2-enylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4-5,9H,1-2,6-8H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPKJTLFVKISHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details



















Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

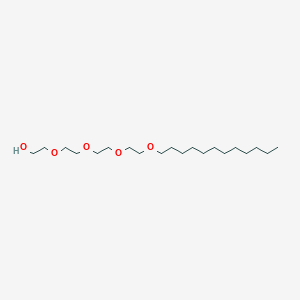

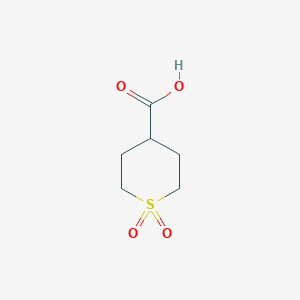

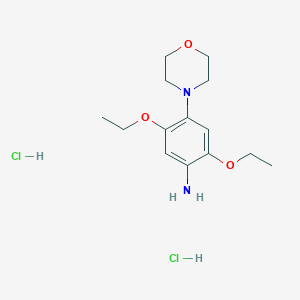
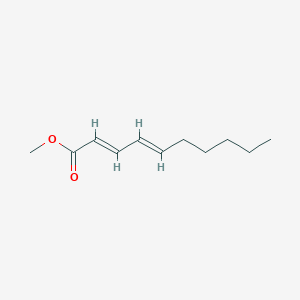
![cis-Bicyclo[3.3.0]octane-3,7-dione](/img/structure/B153549.png)
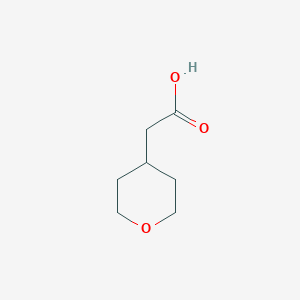
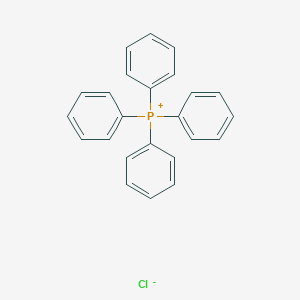
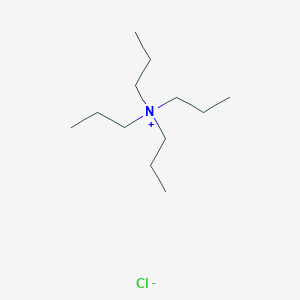
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
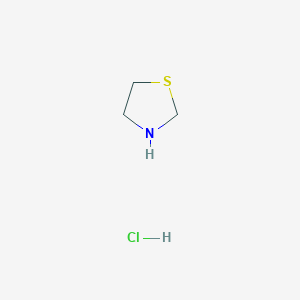
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)
